molecular formula C18H19N5O3S B6575514 ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate CAS No. 1105235-27-5

ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate

Cat. No.: B6575514
CAS No.: 1105235-27-5
M. Wt: 385.4 g/mol
InChI Key: NAAMUWURRPSHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate is a complex organic compound of significant interest in the fields of chemistry and medicinal research. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate typically involves the following steps:

  • Starting Materials: : The synthesis begins with the preparation of the intermediate, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-thiol.

  • Thioether Formation: : This intermediate is then subjected to a thioether formation reaction with ethyl bromoacetate in the presence of a base, such as potassium carbonate.

  • Acetamido Linkage: : Finally, the product from the thioether formation undergoes acetamido linkage using an acylation reaction with acetamidoacetate in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the above synthetic routes to maximize yield and purity while minimizing the use of toxic reagents and waste. Common strategies include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrazolopyridazine core or the thioether linkage.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group or at the aromatic ring positions.

Common Reagents and Conditions

  • Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Employing sodium borohydride or lithium aluminum hydride as reducing agents.

  • Substitution: : Utilizing alkyl halides or aryl halides in the presence of strong bases like sodium hydride.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Generation of reduced pyrazolopyridazine derivatives.

  • Substitution: : Synthesis of alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Explored for its potential as an enzyme inhibitor or a ligand in biological assays.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridazine core is known to interact with kinase enzymes, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate can be compared with similar compounds like:

  • Pyrazolopyridazine derivatives: : These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

  • Thioether derivatives: : Similar compounds with thioether linkages, but with different aromatic or heterocyclic cores, exhibit different reactivity and applications.

  • Acetamido derivatives: : Compounds with acetamido linkages but varying cores and side chains that influence their chemical and biological properties.

By highlighting the unique structural features and reactivity of this compound, it stands out as a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

ethyl 2-[[2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-26-16(25)10-19-15(24)11-27-18-17-14(12(2)21-22-18)9-20-23(17)13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMUWURRPSHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.